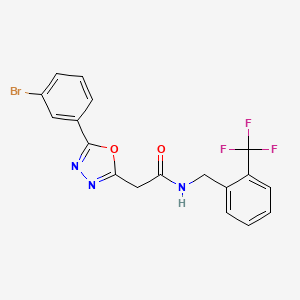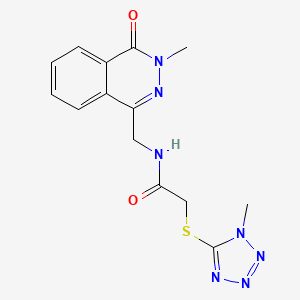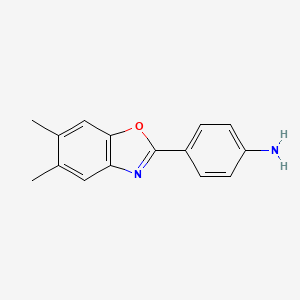
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C18H13BrF3N3O2 and its molecular weight is 440.22. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Screening
1,3,4-oxadiazole compounds, including variants like 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide, have been extensively studied for their antimicrobial and hemolytic activities. Researchers have synthesized various derivatives of these compounds and screened them against different microbial species, indicating their potential as antimicrobial agents. These derivatives are prepared through a multi-step synthesis process, and their structures are confirmed using various spectral techniques. The antimicrobial screening reveals that many derivatives exhibit notable activity against selected microbial strains, making them candidates for further biological screening and application trials. However, certain derivatives exhibit higher cytotoxicity, warranting careful consideration in their potential applications (Gul et al., 2017), (Rehman et al., 2016), (Kamble et al., 2007).
Antibacterial and Antifungal Activities
The derivatives of 1,3,4-oxadiazole have shown promise as antibacterial and antifungal agents. The synthesis of these compounds involves complex reactions and their antibacterial and antifungal properties are evaluated by measuring their minimum inhibitory concentration values against various strains of bacteria and fungi. The presence of specific substituents, such as fluorine atoms, in the molecular structure of these compounds is found to enhance their antimicrobial properties. This indicates the potential of these derivatives in developing new antimicrobial agents with improved efficacy (Parikh & Joshi, 2014), (Kaya et al., 2017).
Enzyme Inhibition and Therapeutic Potential
Compounds containing the 1,3,4-oxadiazole moiety have been tested for their enzyme inhibitory activities and therapeutic potentials. These compounds have shown relative activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating their potential as enzyme inhibitors. Furthermore, these derivatives have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. The high activity against specific cell lines suggests their potential as lead compounds in anticancer drug development (Siddiqui et al., 2013), (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3N3O2/c19-13-6-3-5-11(8-13)17-25-24-16(27-17)9-15(26)23-10-12-4-1-2-7-14(12)18(20,21)22/h1-8H,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYXINOBRWSCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000611.png)
![[1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B3000613.png)

![N-(3-chlorophenyl)-3-[cyclohexyl(methyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B3000618.png)


![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B3000621.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B3000625.png)
![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)
![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)